(5-Fluoroindolin-2-yl)methanol
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Overview
Description
(5-Fluoroindolin-2-yl)methanol is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The incorporation of a fluorine atom into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy₂Cl₂) as a catalyst and offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures . The reaction typically takes 9-15 minutes and yields the desired product in 64-92% .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives often involve similar synthetic routes but on a larger scale. The use of microwave irradiation and efficient catalysts like CuPy₂Cl₂ can be scaled up to meet industrial demands, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoroindolin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(5-Fluoroindolin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Fluoroindolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity to various receptors, enhancing its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Another fluorinated indole derivative with potential biological activities.
5-Fluoro-3-phenylindole: Known for its antiviral properties.
Uniqueness
(5-Fluoroindolin-2-yl)methanol is unique due to its specific structure, which includes a hydroxymethyl group attached to the indole nucleus. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
(5-fluoro-2,3-dihydro-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-3,8,11-12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJGRPPVOJJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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